Icotinib Hydrochloride is a small molecule tyrosine kinase inhibitor [], specifically classified as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) []. It is a novel, highly selective EGFR-TKI designed and developed in China with independent intellectual property rights []. The primary role of Icotinib Hydrochloride in scientific research is as a tool to investigate the mechanisms of EGFR signaling in various cancer types and explore its potential as an antitumor agent, particularly in the context of non-small cell lung cancer (NSCLC) [].
Icotinib hydrochloride belongs to the class of quinazoline derivatives, specifically categorized under epidermal growth factor receptor tyrosine kinase inhibitors. This classification is significant as it highlights the drug's mechanism of action, which involves inhibiting the activity of the epidermal growth factor receptor, a protein that, when mutated, can lead to uncontrolled cell proliferation and cancer progression .
The synthesis of icotinib hydrochloride involves several steps, utilizing various chemical reactions to achieve the final product. The initial synthesis process includes the reaction of specific starting materials under controlled conditions to form intermediates that are subsequently converted into icotinib hydrochloride.
The molecular formula of icotinib hydrochloride is with a molar mass of approximately . The compound features a quinazoline core structure that is crucial for its activity as an epidermal growth factor receptor inhibitor.
The chemical reactions involved in the synthesis of icotinib hydrochloride primarily include:
Icotinib hydrochloride functions by competitively inhibiting the ATP binding site of the epidermal growth factor receptor. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival:
Icotinib hydrochloride is primarily used in oncology:
Icotinib Hydrochloride (trade name: Conmana®, BPI-2009H) emerged from systematic oncology drug discovery efforts by Betta Pharmaceuticals in China. The compound was first synthesized in 2002, followed by extensive preclinical evaluation demonstrating potent EGFR tyrosine kinase inhibition [1] [5]. After completing phase I/II trials (2006-2009) establishing its safety profile and recommended dosing [3], the compound entered a pivotal phase III development program. The landmark ICOGEN trial (NCT01040780), a double-blind study comparing icotinib with gefitinib in 399 advanced NSCLC patients, demonstrated non-inferior progression-free survival (median PFS: 4.6 vs. 3.4 months; HR=0.84) and superior safety [1] [7]. This led to its approval by the China Food and Drug Administration (CFDA) in June 2011 as a second-/third-line treatment for advanced NSCLC [1] [8]. Subsequent expansion occurred in November 2014 when CFDA granted first-line approval for EGFR-mutant NSCLC based on the phase III CONVINCE trial (NCT01719536) showing superior PFS versus chemotherapy (11.2 vs. 7.9 months) [3] [8]. Recognition of its clinical impact included China's 2015 National Science and Technology Progress Award [8].
Table 1: Key Milestones in Icotinib Development
Year | Development Milestone | Significance |
---|---|---|
2002 | Initial synthesis by Betta Pharmaceuticals | First quinazolinamine-based EGFR-TKI developed in China |
2009 | Completion of ICOGEN phase III trial | Demonstrated non-inferiority to gefitinib in advanced NSCLC |
2011 | CFDA approval (June) | First China-developed targeted therapy for NSCLC |
2014 | First-line indication approval (November) | Expanded use for EGFR-mutant NSCLC based on CONVINCE trial |
2015 | Granted US patent (US9085588) | Protected synthetic methods and crystalline forms globally |
2017 | BRAIN trial publication (Lancet Oncology) | Established efficacy for NSCLC with brain metastases |
Icotinib Hydrochloride (chemical name: N-(3-ethynylphenyl)-7,8,10,11,13,14-hexahydro-[1,4,7,10,13]tetraoxacyclohexadeca[2,3-g]quinazolin-4-amine hydrochloride) belongs to the quinazolinamine class of kinase inhibitors, sharing this core structural motif with gefitinib and erlotinib [1] [6]. Its molecular formula is C₂₂H₂₁N₃O₄·HCl, with a molar mass of 427.89 g/mol for the hydrochloride salt [1] [4]. The structure features:
The crystalline form (patented as Form A, EP2392576A1) exhibits superior bioavailability and stability, crucial for clinical efficacy [6]. Structure-activity relationship (SAR) studies revealed that the 3-ethynyl group significantly enhances EGFR binding affinity compared to halogen substituents, while the polyether side chain modulates solubility and blood-brain barrier penetration [6] [9]. X-ray crystallography confirms binding to EGFR's ATP pocket through hydrogen bonding with Met793 (hinge region) and van der Waals interactions with Leu718/Thr790 residues [9].
Table 2: Structural Characteristics of Icotinib Hydrochloride
Structural Element | Chemical Feature | Functional Role |
---|---|---|
Quinazoline core | Planar heterocyclic system | ATP-binding site competition |
4-Anilino substituent | 3-Ethynylphenyl group at C4 position | Hydrophobic pocket binding (L858R mutation accommodation) |
C6,7-Oxygen heterocycle | 12-membered tetraoxacyclododecane | Solubility enhancement and BBB penetration modulation |
Salt formation | Hydrochloride salt | Crystallinity and oral bioavailability optimization |
As a first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI), icotinib reversibly competes with ATP at the tyrosine kinase domain (exons 18-21) of EGFR [1] [3]. Its high selectivity was demonstrated in kinase profiling studies, where it inhibited only EGFR among 88 tested kinases (IC₅₀ = 5 nM) [4] [9]. This specificity translates clinically to activity against NSCLC harboring classical EGFR mutations:
Icotinib's therapeutic distinction lies in its pharmacokinetic profile characterized by rapid absorption (Tₘₐₓ = 0.5-4 hours), shorter half-life (median 5.5 hours), and predominant CYP3A4-mediated metabolism [1] [4]. This necessitates TID dosing (125 mg × 3/day) but potentially reduces cumulative toxicity compared to longer-acting TKIs [3] [7]. Clinically, it demonstrates differential efficacy:
Table 3: Icotinib Among EGFR-TKI Generations
Generation | Key Agents | Target Spectrum | Key Differentiators of Icotinib |
---|---|---|---|
First | Icotinib, Gefitinib | EGFR-sensitizing mutations | Shorter t₁/₂ (5.5h) → reduced drug accumulation; Lower incidence of severe diarrhea (18.5% vs 27.6% gefitinib) |
Second | Afatinib, Dacomitinib | Pan-ErbB family | Irreversible binding; Higher toxicity; No wild-type EGFR advantage |
Third | Osimertinib | EGFR T790M + sensitizing mut | CNS efficacy; Resistance mutation targeting; Higher PFS |
The drug's clinical positioning was further refined through direct comparisons:
Post-marketing studies (>40,000 patients treated) confirm real-world effectiveness across diverse EGFR mutation subtypes, though exon 20 insertions remain resistant [5] [8]. Ongoing research explores icotinib-based combinations and adjuvant applications, including a phase III trial (CTR20150304) demonstrating 46.95 months median DFS in stage II-IIIA resected NSCLC [3].
Table 4: Key Clinical Trials of Icotinib in NSCLC
Trial (Phase) | Patient Population | Intervention | Primary Outcome | Reference |
---|---|---|---|---|
ICOGEN (III) | 399 pretreated NSCLC (any EGFR) | Icotinib vs. Gefitinib | mPFS: 4.6m vs 3.4m (HR 0.84, non-inferiority) | [1] [7] |
CONVINCE (III) | 285 treatment-naïve EGFR+ NSCLC | Icotinib vs. Chemotherapy | mPFS: 11.2m vs 7.9m (HR 0.61, p<0.001) | [3] |
BRAIN (III) | 176 EGFR+ NSCLC with brain mets | Icotinib vs. WBRT+Chemo | iORR: 65% vs 37% (p=0.001); iPFS: 10.0m vs 4.8m | [8] |
EVEREN (IV) | 5,549 advanced NSCLC (real-world) | Icotinib monotherapy | ORR: 30%; DCR: 68.9% | [1] [10] |
Abbreviations: mets=metastases; WBRT=whole-brain radiotherapy; iORR=intracranial objective response rate; iPFS=intracranial progression-free survival; mPFS=median progression-free survival
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7